molecular formula C8H17ClN2O B2771016 (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride CAS No. 2080412-61-7

(1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride

Cat. No.: B2771016
CAS No.: 2080412-61-7
M. Wt: 192.68 g/mol
InChI Key: QYZUPMZBRIQUFN-UHFFFAOYSA-N
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Description

(1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride is a quaternary ammonium compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride typically involves the reaction of 1-ethyl-2-oxopiperidine with methanaminium chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in aqueous or alcoholic solutions with the appropriate nucleophile.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quaternary ammonium salts.

Scientific Research Applications

Chemistry

In chemistry, (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.

Biology

Medicine

In medicine, it may be explored for its antimicrobial properties and potential use in drug delivery systems.

Industry

Industrially, this compound can be used in the formulation of cleaning agents and disinfectants due to its surfactant properties.

Mechanism of Action

The mechanism of action of (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This mechanism is particularly relevant in its antimicrobial activity, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium chloride
  • Benzalkonium chloride
  • Cetyltrimethylammonium chloride

Uniqueness

Compared to similar compounds, (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride has a unique piperidine ring structure, which may confer different physicochemical properties and biological activities. Its specific structure allows for targeted applications in various fields, distinguishing it from other quaternary ammonium compounds.

Properties

CAS No.

2080412-61-7

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

3-(aminomethyl)-1-ethylpiperidin-2-one;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-2-10-5-3-4-7(6-9)8(10)11;/h7H,2-6,9H2,1H3;1H

InChI Key

QYZUPMZBRIQUFN-UHFFFAOYSA-N

SMILES

CCN1CCCC(C1=O)C[NH3+].[Cl-]

Canonical SMILES

CCN1CCCC(C1=O)CN.Cl

solubility

not available

Origin of Product

United States

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